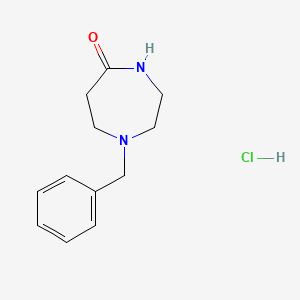

1-Benzyl-1,4-diazepan-5-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-1,4-diazepan-5-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c15-12-6-8-14(9-7-13-12)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H,13,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPYTGOYFUEVSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCNC1=O)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Benzyl-1,4-diazepan-5-one hydrochloride synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Benzyl-1,4-diazepan-5-one Hydrochloride

Abstract

1-Benzyl-1,4-diazepan-5-one is a pivotal intermediate in medicinal chemistry, belonging to the diazepane class of seven-membered heterocyclic compounds. These structures are integral to the development of various therapeutic agents.[1][2] Notably, this specific diazepane serves as a precursor for molecules investigated as inhibitors of human nitric oxide synthesis.[2][3] The conversion to its hydrochloride salt is a standard practice in drug development, enhancing the compound's stability, crystallinity, and aqueous solubility, which are critical for handling and formulation. This guide provides a comprehensive, field-proven methodology for the synthesis of 1-Benzyl-1,4-diazepan-5-one via a Schmidt rearrangement, its subsequent conversion to the hydrochloride salt, and a detailed protocol for its structural and analytical characterization. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical causality and practical, step-by-step instructions.

Rationale and Synthetic Strategy

The synthesis of the 1,4-diazepan-5-one core from a piperidine precursor represents an elegant and efficient ring-expansion strategy. Among the available methods for such transformations, the Schmidt rearrangement stands out for its directness and reliability in converting cyclic ketones into lactams.

The Schmidt Rearrangement: A Mechanistic Overview

The chosen synthetic route employs the acid-catalyzed reaction of 1-benzyl-piperidin-4-one with hydrazoic acid (HN₃), generated in situ from sodium azide (NaN₃) and a strong acid like sulfuric acid (H₂SO₄).[2][4]

The causality behind this choice is multi-faceted:

-

Efficiency: It is a one-pot reaction that directly achieves the desired ring expansion and incorporation of a nitrogen atom.

-

Precursor Availability: The starting material, 1-benzyl-piperidin-4-one, is commercially available and readily accessible.

-

Predictability: The migratory aptitude in the Schmidt rearrangement of unsymmetrical ketones is well-understood. For 1-benzyl-piperidin-4-one, migration of the more substituted alpha-carbon (the one bearing the benzylamino group) leads to the desired 1,4-diazepan-5-one structure.

The reaction proceeds through the formation of an azidohydrin intermediate, which, upon dehydration, undergoes a concerted rearrangement with the extrusion of dinitrogen gas (N₂), a thermodynamically highly favorable process that drives the reaction to completion.

Synthetic Pathway Visualization

The overall transformation from the starting piperidone to the final hydrochloride salt is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Safety Precaution: The Schmidt reaction involves the use of sodium azide, which is highly toxic, and the in situ generation of hydrazoic acid, which is volatile and explosive. This procedure must be performed in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. A blast shield is highly recommended.

Synthesis of 1-Benzyl-1,4-diazepan-5-one (Free Base)

This protocol is adapted from established literature procedures.[2][4]

Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-benzyl-piperidin-4-one (18.9 g, 0.1 mol).

-

Solvent and Acid Addition: Add dichloromethane (80 mL) and cool the flask to 0°C (273 K) using an ice-water bath. Slowly add concentrated sulfuric acid (40 mL) while maintaining the internal temperature below 10°C.

-

Azide Addition (Critical Step): Cautiously and portion-wise, add sodium azide (32.5 g, 0.5 mol) over a period of 2-3 hours. Crucial: The rate of addition must be controlled to keep the internal temperature at approximately 5°C (278 K). Vigorous gas evolution (N₂) will be observed.

-

Reaction Completion: After the addition is complete, stir the resulting mixture for an additional 1 hour at 5°C.

-

Workup: Carefully quench the reaction by pouring the mixture onto crushed ice (approx. 1 kg). The solution is then basified to a pH of ~11 by the slow addition of concentrated ammonium hydroxide solution (e.g., 15%).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: The resulting crude residue is purified by recrystallization from ethyl acetate to yield the title compound as a solid. A typical yield is around 65%.[2]

Preparation of this compound

Methodology:

-

Dissolution: Dissolve the purified 1-Benzyl-1,4-diazepan-5-one (e.g., 10.0 g) in a minimal amount of a suitable solvent such as absolute ethanol or diethyl ether.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether) dropwise until the solution becomes acidic (test with pH paper) and precipitation is complete. Alternatively, dry HCl gas can be bubbled through the solution.

-

Isolation: The white precipitate of the hydrochloride salt is collected by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material and then dry it under vacuum to yield the final this compound.

Characterization and Data Analysis

Comprehensive characterization is a self-validating system that confirms the identity, structure, and purity of the synthesized compound.

Characterization Workflow

Caption: Standard workflow for the analytical characterization of the target compound.

Expected Analytical Data

The following data are based on literature reports and spectroscopic principles for the free base, which will be largely similar for the hydrochloride salt with minor shifts, especially for protons near the nitrogen atoms.[4][5]

| Technique | Parameter | Expected Result/Observation |

| ¹H NMR | Chemical Shift (δ) | ~7.20-7.40 ppm (m, 5H, Ar-H) ~6.1 ppm (br s, 1H, -NH-) ~3.60 ppm (s, 2H, Ar-CH₂-) ~3.20-3.35 ppm (m, 2H, diazepane ring) ~2.50-2.70 ppm (m, 6H, diazepane ring) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3305 cm⁻¹ (N-H stretch, amide) ~3030 cm⁻¹ (Ar C-H stretch) ~2950 cm⁻¹ (Aliphatic C-H stretch) ~1670 cm⁻¹ (C=O stretch, amide) |

| Mass Spectrometry | m/z (ESI+) | Expected [M+H]⁺ for C₁₂H₁₆N₂O: 205.13 |

| Melting Point | Range | A sharp, defined melting point indicates high purity. |

| X-ray Crystallography | Conformation | Confirms a chair-like conformation for the 7-membered ring and reveals intermolecular N-H···O hydrogen bonding in the solid state.[2] |

Interpretation of Spectroscopic Data

-

¹H NMR: The spectrum provides a clear fingerprint. The singlet around 3.60 ppm confirms the benzylic protons, while the multiplet in the aromatic region (7.2-7.4 ppm) integrating to 5 protons confirms the phenyl ring. The complex multiplets in the aliphatic region correspond to the non-equivalent protons of the diazepane ring. The broad singlet for the amide proton is characteristic and its chemical shift can be solvent-dependent.

-

IR Spectroscopy: The two most diagnostic peaks are the sharp, strong carbonyl (C=O) absorption around 1670 cm⁻¹ and the N-H stretching band around 3305 cm⁻¹. The presence of both is strong evidence for the formation of the lactam (amide) ring.[5]

-

Mass Spectrometry: Electrospray ionization in positive mode (ESI+) should show a prominent peak at m/z corresponding to the protonated molecule of the free base ([M+H]⁺), confirming the molecular weight of 204.27 g/mol .[2]

Conclusion

This guide outlines a robust and reproducible method for the synthesis of this compound, a valuable building block for pharmaceutical research. The Schmidt rearrangement of 1-benzyl-piperidin-4-one provides an efficient pathway to the core diazepanone structure. The subsequent conversion to the hydrochloride salt enhances its utility for further applications. The detailed characterization protocols, including NMR, IR, and MS, provide a comprehensive framework for validating the structure and purity of the final product, ensuring the scientific integrity required for advanced drug development programs.

References

- Wlodarczyk, C., et al. (2006). Related literature on 1-substituted 1,4-diazepan-5-ones. Referenced in Acta Crystallographica Section E: Structure Reports Online, E64(3), o569.

-

Heravi, M. M., Zadsirjan, V., et al. (2007). Synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. Published in Molecular Diversity. Available at: [Link]

-

Hu, H., et al. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online, E64(3), o569. Available at: [Link]

- Gopalakrishnan, M., et al. (2007). Biological applications of 1-substituted 1,4-diazepan-5-ones. Referenced in Acta Crystallographica Section E: Structure Reports Online, E64(3), o569.

-

PubMed. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o569. Available at: [Link]

-

Wang, Z., et al. (2020). Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization. Organic Letters, 22(7), 2569–2573. Available at: [Link]

-

Zhang, Y., et al. (2024). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 29(2), 2014. Available at: [Link]

Sources

- 1. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Benzyl-1,4-diazepan-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-1,4-diazepan-5-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Benzyl-1,4-diazepan-5-one hydrochloride, a key intermediate in the synthesis of various pharmacologically active compounds. This document delves into the synthesis, structural characterization, and known physicochemical parameters of this compound. While a complete experimental dataset for the hydrochloride salt is not exhaustively available in public literature, this guide synthesizes existing information on the free base and provides validated, step-by-step protocols for the experimental determination of key properties such as solubility, melting point, pKa, and logP. Furthermore, it outlines standard procedures for acquiring crucial spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers and scientists engaged in the development of novel therapeutics, offering both established data and the methodologies to generate further critical information.

Introduction

1-Benzyl-1,4-diazepan-5-one and its hydrochloride salt are important heterocyclic compounds that serve as versatile building blocks in medicinal chemistry. The diazepane core is a privileged scaffold found in a variety of biologically active molecules, including those with applications in the central nervous system.[1][2] The benzyl group provides a lipophilic character, influencing the molecule's interaction with biological targets and its overall pharmacokinetic profile. The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of the parent compound, which is a critical consideration in drug development and formulation.[3]

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in drug discovery and development. These properties, including solubility, melting point, dissociation constant (pKa), and lipophilicity (logP), directly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. This guide aims to consolidate the available data and provide a practical framework for the comprehensive characterization of this important synthetic intermediate.

Molecular Structure and Identification

The molecular structure of 1-Benzyl-1,4-diazepan-5-one consists of a seven-membered diazepane ring with a benzyl group attached to one of the nitrogen atoms and a carbonyl group at the 5-position. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, typically the more basic secondary amine.

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 854828-86-7 | [4] |

| Molecular Formula | C₁₂H₁₇ClN₂O | [4] |

| Molecular Weight | 240.73 g/mol | [4] |

Synthesis and Purification

The synthesis of 1-Benzyl-1,4-diazepan-5-one (the free base) has been reported via a Schmidt rearrangement of 1-benzyl-4-piperidone.[1] The hydrochloride salt can then be prepared by treating the free base with hydrochloric acid.

Figure 2: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of 1-Benzyl-1,4-diazepan-5-one (Free Base)

This protocol is adapted from the literature.[1]

-

Reaction Setup: In a flask equipped with a stirrer, add 1-benzyl-piperidin-4-one (0.1 mol) to a mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) and cool to 0°C.

-

Schmidt Rearrangement: Cautiously add sodium azide (0.5 mol) portion-wise over 3 hours while maintaining the temperature at 0°C.

-

Reaction Monitoring: Stir the resulting mixture for an additional hour at 5°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Carefully add ice (1 kg) to the reaction mixture. Basify the solution to pH 11 with 15% ammonium hydroxide.

-

Extraction: Separate the organic layer and extract the aqueous layer three times with dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Recrystallize the residue from ethyl acetate to yield the pure 1-Benzyl-1,4-diazepan-5-one.

Proposed Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve the purified 1-Benzyl-1,4-diazepan-5-one (1 equivalent) in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrochloric acid (1.1 equivalents) in the same solvent to the stirred solution of the free base.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration.

-

Drying: Wash the collected solid with a small amount of the cold solvent and dry under vacuum to obtain the final product.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is essential for the development of any pharmaceutical compound. While specific experimental data for this compound is limited, this section provides known information and outlines protocols for the determination of key parameters.

Physical Properties

Table 2: Physical Properties

| Property | Value | Reference/Method |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | Data not available | See Protocol 4.2.1 |

| Solubility | Data not available | See Protocol 4.2.2 |

Experimental Protocols for Physical Property Determination

The melting point is a crucial indicator of purity.

-

Sample Preparation: Place a small amount of the dried this compound into a capillary tube and compact the sample.

-

Instrumentation: Use a calibrated melting point apparatus.

-

Measurement: Place the capillary tube in the apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Solubility is a critical factor for drug formulation and bioavailability.

-

Solvent Selection: Choose a range of pharmaceutically relevant solvents (e.g., water, ethanol, methanol, dichloromethane, DMSO).

-

Equilibrium Method: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in terms of mg/mL or mol/L.

Chemical Properties

Table 3: Chemical Properties

| Property | Value | Reference/Method |

| pKa | Data not available | See Protocol 4.4.1 |

| LogP | Data not available | See Protocol 4.4.2 |

Experimental Protocols for Chemical Property Determination

Sources

Crystal structure analysis of 1-Benzyl-1,4-diazepan-5-one

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-Benzyl-1,4-diazepan-5-one

This guide provides a comprehensive, field-proven walkthrough for the complete crystal structure analysis of 1-Benzyl-1,4-diazepan-5-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every step in the principles of scientific integrity and authoritative practice. Our narrative follows the journey of the molecule from its synthesis to the final, refined three-dimensional structure, offering insights that bridge theoretical crystallography with practical laboratory application.

Introduction: The Significance of Structural Elucidation

1-Benzyl-1,4-diazepan-5-one belongs to a class of heterocyclic compounds that are pivotal scaffolds in medicinal chemistry and pharmaceutical development.[1] The precise three-dimensional arrangement of atoms within this molecule dictates its physicochemical properties and its potential interactions with biological targets. Therefore, single-crystal X-ray diffraction (SC-XRD), an unparalleled technique for determining atomic and molecular structure, is not merely a characterization step but a foundational pillar for understanding its function.[2][3] This guide will illuminate the pathway to achieving and interpreting this high-resolution structural data.

Part I: Synthesis and High-Quality Crystal Growth

The Rationale: The Imperative of a Perfect Crystal

The success of a single-crystal X-ray diffraction experiment is entirely contingent on the quality of the crystal.[4][5] A suitable crystal must be a single, well-ordered lattice, typically larger than 0.1 mm in all dimensions, and free from significant defects like cracks or twinning.[4][5] This is because the diffraction experiment measures the coherent scattering of X-rays from a repeating, three-dimensional array of molecules. Imperfections in this array will degrade the diffraction pattern, making structure solution difficult or impossible.

Experimental Protocol 1: Synthesis of 1-Benzyl-1,4-diazepan-5-one

The title compound is synthesized via a Schmidt rearrangement, a robust method for converting ketones into amides or lactams. The protocol described in the literature provides a reliable pathway to the target molecule.[1]

Methodology:

-

Reaction Setup: In a flask maintained at 273 K (0 °C) using an ice bath, add 40 mL of sulfuric acid to 80 mL of dichloromethane.

-

Addition of Precursor: To this stirred biphasic mixture, add 18.9 g (0.1 mol) of 1-Benzyl-piperidin-4-one.

-

Schmidt Rearrangement: Cautiously add 32.5 g (0.5 mol) of sodium azide in small portions over a 3-hour period. Causality Note: The slow, portion-wise addition at low temperature is critical to control the exothermic reaction and prevent the formation of dangerously explosive hydrazoic acid (HN₃) in the headspace.

-

Reaction Progression: Stir the resulting mixture for an additional hour, maintaining the temperature at approximately 278 K (5 °C).

-

Quenching and Basification: Rapidly add 1 kg of ice to quench the reaction. Subsequently, alkalize the solution to a pH of 11 with 15% ammonium hydroxide. Trustworthiness Check: This step neutralizes the strong acid and ensures the product, a weak base, is in its free form for efficient extraction.

-

Extraction and Isolation: Separate the organic layer. Extract the aqueous layer three times with 100 mL portions of dichloromethane. Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Experimental Protocol 2: Single Crystal Growth

The published report does not specify the crystallization method; however, slow evaporation is a standard and effective technique for obtaining diffraction-quality crystals of small organic molecules.

Methodology:

-

Solvent Selection: Dissolve a small amount of the purified 1-Benzyl-1,4-diazepan-5-one in a minimal amount of a suitable solvent, such as ethyl acetate or dichloromethane.

-

Inducing Crystallization: Add a more nonpolar "anti-solvent" like hexane dropwise until the solution becomes slightly turbid.

-

Slow Evaporation: Cover the vial with a cap containing a few pinholes. Allow the solvent to evaporate slowly and undisturbed over several days at room temperature.

-

Crystal Harvesting: Once well-formed, prismatic crystals appear, carefully select a suitable specimen for mounting.

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Workflow

SC-XRD is a powerful analytical technique that provides precise details about the three-dimensional arrangement of atoms, including bond lengths, bond angles, and unit cell dimensions.[2][6] The process relies on Bragg's Law (nλ = 2d sinθ), which relates the wavelength of incident X-rays (λ) to the spacing between crystal lattice planes (d) and the angle of diffraction (θ).[6]

Diagram: The SC-XRD Experimental Workflow

Caption: Workflow for Crystal Structure Determination.

Experimental Protocol 3: Data Collection and Processing

This protocol is based on the instrumentation and software reported for the actual structure determination of 1-Benzyl-1,4-diazepan-5-one.[1]

-

Instrumentation: Utilize an Enraf–Nonius CAD-4 or a comparable single-crystal diffractometer equipped with a graphite-monochromated Mo Kα X-ray source (λ = 0.71073 Å).[1][3]

-

Data Collection:

-

Mount a selected crystal (approx. 0.20 × 0.10 × 0.10 mm) on the goniometer head.[1]

-

Maintain the crystal at a constant temperature, in this case, 298(2) K.[1]

-

Collect a series of diffraction images (frames) by rotating the crystal through various angles.

-

Measure the intensities of all accessible reflections. For the title compound, 2308 reflections were measured.[1]

-

-

Data Reduction:

-

Use software such as XCAD4 to integrate the raw diffraction spots from the images, correcting for experimental factors.[1]

-

This process yields a reflection file containing Miller indices (h,k,l) and their corresponding intensities. After processing, 2205 independent reflections were obtained for the title compound.[1]

-

-

Structure Solution:

-

The primary challenge in crystallography is the "phase problem," where the phase information for each reflection is lost during the experiment.[5]

-

Employ direct methods, a powerful ab initio approach for small molecules, using software like SHELXS97 to solve the phase problem and generate an initial electron density map.[1] This map reveals the positions of most non-hydrogen atoms.

-

-

Structure Refinement:

-

Refine the initial atomic model using a full-matrix least-squares method with software like SHELXL97.[1]

-

This iterative process adjusts atomic coordinates and thermal displacement parameters to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The quality of the final model is assessed by crystallographic R-factors (R1 and wR2) and the Goodness-of-Fit (S). Lower R-factors indicate a better fit. For this structure, the final R1 was 0.088 for observed reflections.[1]

-

Part III: The Crystal Structure of 1-Benzyl-1,4-diazepan-5-one

The successful application of the preceding protocols yields a precise, three-dimensional model of the molecule and its arrangement in the crystal lattice.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters determined for 1-Benzyl-1,4-diazepan-5-one.[1]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₆N₂O |

| Formula Weight (Mᵣ) | 204.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.602 (3) |

| b (Å) | 7.4920 (15) |

| c (Å) | 12.824 (3) |

| β (°) | 111.00 (3) |

| Volume (V, ų) | 1130.3 (4) |

| Z (Molecules/Unit Cell) | 4 |

| Temperature (K) | 298 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R₁ [I > 2σ(I)] | 0.088 |

| wR₂(F²) (all data) | 0.189 |

Molecular Conformation

The analysis reveals critical details about the molecule's geometry.

-

Diazepane Ring Conformation: The seven-membered diazepane ring adopts a stable chair-like conformation.[1] This is a key structural feature influencing the overall shape of the molecule.

-

Ring Orientation: The benzyl and diazepanone rings are oriented roughly perpendicular to each other, with a C3—N2—C6—C7 torsion angle of 77.8(4)°.[1]

Caption: Molecular Connectivity of the Title Compound.

Intermolecular Interactions and Crystal Packing

The solid-state structure is not merely a collection of individual molecules but a highly organized lattice held together by non-covalent forces.

-

Hydrogen Bonding: The most significant intermolecular force is a classic N—H⋯O hydrogen bond. Molecules form centrosymmetric dimers, where the amide N—H group of one molecule donates a hydrogen bond to the carbonyl oxygen (O) of a neighboring molecule.[1]

-

Sheet Formation: These dimers are further linked into infinite sheets by weaker C—H⋯O interactions.[1] This hierarchical packing arrangement is fundamental to the stability of the crystal.

Caption: Diagram of N-H···O Hydrogen-Bonded Dimer.

Conclusion and Outlook

The crystal structure analysis of 1-Benzyl-1,4-diazepan-5-one provides an unambiguous determination of its three-dimensional architecture. The chair conformation of the seven-membered ring and the specific hydrogen-bonding motifs that drive crystal packing are now fully elucidated. This high-resolution structural snapshot is invaluable for computational modeling, understanding structure-activity relationships (SAR), and guiding the rational design of new derivatives in pharmaceutical research. The methodologies detailed herein represent a robust and self-validating system, ensuring that the derived structural information is both accurate and trustworthy.

References

-

SPM, St. Petersburg University Research Park. (n.d.). Single crystal X-ray diffraction analysis. Retrieved from [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Gao, J., & Zhu, M. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online, 64(5), o869. Retrieved from [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

Sawant, D. (2021). How to analyze single crystal X-ray Diffraction data to get X-ray rocking curve? ResearchGate. Retrieved from [Link]

-

Carleton College, Science Education Resource Center. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

-

University of Pennsylvania, Department of Physics & Astronomy. (n.d.). XRD Basics. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

Sources

- 1. 1-Benzyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

Spectroscopic Characterization of 1-Benzyl-1,4-diazepan-5-one Hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Benzyl-1,4-diazepan-5-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific salt, this document presents a detailed analysis based on foundational spectroscopic principles and data from structurally related compounds. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule. Furthermore, this guide furnishes detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data for this and similar compounds, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 1-Benzyl-1,4-diazepan-5-one and its Hydrochloride Salt

1-Benzyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound featuring a diazepane core, a benzyl group on one nitrogen, and a carbonyl group, forming a lactam. The diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The title compound has been identified as a potential intermediate for inhibitors of human nitric oxide synthesis.[1][2] The formation of a hydrochloride salt is a common strategy in drug development to improve the solubility, stability, and bioavailability of amine-containing compounds. Understanding the precise structure and purity of this salt is paramount, and spectroscopic techniques are the cornerstone of this characterization.

This guide is structured to provide a deep, practical understanding of the spectroscopic signature of this compound. We will begin by examining the predicted spectroscopic data, explaining the rationale behind the chemical shifts, vibrational frequencies, and fragmentation patterns. This is followed by detailed, step-by-step protocols for data acquisition, designed to be a self-validating system for researchers.

Figure 1: Chemical structure of this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its constituent functional groups and the expected electronic effects of N-protonation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the hydrochloride salt, the protonation of the secondary amine (N4) will have a significant deshielding effect on the adjacent protons and carbons.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 | br s | 1H | NH ⁺-C4 | The proton on the positively charged nitrogen will be significantly deshielded and will likely be a broad singlet due to quadrupolar relaxation and exchange. |

| 7.2-7.4 | m | 5H | Ar-H | Aromatic protons of the benzyl group. |

| ~4.5 | s | 2H | -CH ₂-Ph | Benzylic protons, appearing as a singlet. |

| ~3.6 | t | 2H | C3-H ₂ | Protons adjacent to the protonated nitrogen (N4), deshielded. |

| ~3.4 | s | 2H | C7-H ₂ | Protons adjacent to the amide nitrogen (N1). |

| ~3.0 | t | 2H | C2-H ₂ | Protons adjacent to C3. |

| ~2.8 | t | 2H | C6-H ₂ | Protons adjacent to the carbonyl group (C5), deshielded. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | C =O (C5) | Carbonyl carbon of the lactam. |

| ~138 | Ar-C (quat.) | Quaternary aromatic carbon of the benzyl group. |

| ~129 | Ar-C H | Aromatic carbons of the benzyl group. |

| ~128 | Ar-C H | Aromatic carbons of the benzyl group. |

| ~127 | Ar-C H | Aromatic carbons of the benzyl group. |

| ~60 | -C H₂-Ph | Benzylic carbon. |

| ~55 | C 7 | Carbon adjacent to the amide nitrogen (N1). |

| ~48 | C 3 | Carbon adjacent to the protonated nitrogen (N4), deshielded. |

| ~45 | C 6 | Carbon adjacent to the carbonyl group (C5). |

| ~40 | C 2 | Aliphatic carbon in the diazepane ring. |

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present, particularly the carbonyl of the lactam and the protonated amine.

Table 3: Predicted IR Absorption Bands (Solid, KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3400 | Medium, sharp | N-H stretch (amide) | Typical for a secondary amide N-H stretch.[3][4] |

| ~3030 | Medium | Ar C-H stretch | Aromatic C-H stretching vibrations. |

| 2950-2850 | Medium | Aliphatic C-H stretch | C-H stretching of the methylene groups in the diazepane and benzyl groups. |

| ~2700-2400 | Broad, strong | N⁺-H stretch | Characteristic broad absorption for a secondary ammonium salt. |

| ~1660 | Strong | C =O stretch (Amide I) | Carbonyl stretch of the seven-membered lactam.[3][5] |

| ~1550 | Medium | N-H bend (Amide II) | N-H bending vibration coupled with C-N stretching.[4][5] |

| 1495, 1450 | Medium | Ar C =C stretch | Aromatic ring skeletal vibrations. |

| ~740, 700 | Strong | Ar C-H bend | Out-of-plane bending for a monosubstituted benzene ring. |

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is the ideal technique for this compound. The observed mass will correspond to the free base, as the hydrochloride salt will dissociate in solution.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion | Rationale |

| 205.13 | [M+H]⁺ | The protonated molecular ion of the free base (C₁₂H₁₆N₂O, MW = 204.27). |

| 227.11 | [M+Na]⁺ | Adduct with sodium ions, commonly observed in ESI-MS. |

| 91.05 | [C₇H₇]⁺ | Tropylium ion, a characteristic fragment from the benzyl group. |

Fragmentation Analysis: Upon collision-induced dissociation (CID) of the [M+H]⁺ ion, the most likely fragmentation pathway is the cleavage of the benzylic C-N bond, leading to the highly stable tropylium ion at m/z 91.[6][7] Other fragmentations of the diazepanone ring are also possible.

Experimental Protocols

The following protocols are designed to yield high-quality, reproducible spectroscopic data.

NMR Spectroscopy

Figure 2: Workflow for NMR spectroscopy.

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a small vial.[8][9] Ensure complete dissolution. Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[10][11]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and match the probe for ¹H.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for ¹³C.

-

Acquire the spectrum using a standard pulse program with proton decoupling.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Figure 3: Workflow for IR spectroscopy using the KBr pellet method.

Methodology (KBr Pellet Technique):

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[12] The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of air.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum should be baseline corrected if necessary.

Alternative Method (Thin Solid Film):

-

Dissolve a small amount of the solid in a volatile solvent (e.g., methanol or dichloromethane).[1]

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Acquire the spectrum as described above.

Mass Spectrometry

Figure 4: Workflow for Electrospray Ionization Mass Spectrometry.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent suitable for electrospray, such as methanol or an acetonitrile/water mixture.[13][14] A small amount of formic acid (0.1%) can be added to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Operate the ESI source in positive ion mode.

-

Optimize the source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to maximize the signal of the protonated molecule.

-

Acquire a full scan mass spectrum over an appropriate m/z range (e.g., 50-500).

-

-

Tandem MS (MS/MS):

-

If fragmentation information is desired, perform a product ion scan on the precursor ion ([M+H]⁺ at m/z 205.13).

-

Apply collision energy to induce fragmentation and acquire the spectrum of the resulting fragment ions.

-

-

Data Analysis: Analyze the acquired spectra to determine the accurate mass of the molecular ion and to identify characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By combining predicted data based on sound chemical principles with detailed, robust experimental protocols, this document serves as a valuable resource for researchers in synthetic and medicinal chemistry. The provided methodologies are designed to ensure the acquisition of high-quality, reliable data, facilitating the unambiguous structural confirmation and purity assessment of this important heterocyclic compound. The principles and techniques outlined herein are broadly applicable to the characterization of other novel organic molecules, particularly those synthesized as hydrochloride salts for pharmaceutical development.

References

-

Gopalakrishnan, R., et al. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online, 64(3), o569. [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

-

University of Colorado Boulder. IR Spectroscopy of Solids. [Link]

-

WebAssign. Lab 2 - Infrared Spectroscopy (IR). [Link]

-

Mandal, K. K. INFRARED SPECTROSCOPY. St. Paul's C. M. College. [Link]

-

Scribd. Infra-Red Spectroscopy of Solids and Solutions Experiment. [Link]

-

Química Organica.org. IR Spectrum: Amides. [Link]

-

McLafferty, F. W. (2011). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

Kertész, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 693. [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

Mount Holyoke College. Experiment 11 — Infrared Spectroscopy. [Link]

-

Laskin, J., & Laskin, A. (2014). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods, 6(1), 172-181. [Link]

-

Slideshare. Sampling of solids in IR spectroscopy. [Link]

-

University College London. Sample Preparation. [Link]

-

Bruker. NMR Sample Preparation. [Link]

-

Nitschke, J. R., & Ronson, T. K. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Chemical Reviews, 119(2), 1035-1081. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University of Cambridge. NMR Sample Preparation. [Link]

-

ACS Publications. Mass Spectra of Ketones. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

PubMed. 1-Benzyl-1,4-diazepan-5-one. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

YouTube. Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. [Link]

-

PubMed. 1-Benzyl-1,4-diazepan-5-one. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 1-Benzyl-1,4-diazepan-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. organomation.com [organomation.com]

- 10. sites.bu.edu [sites.bu.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. webassign.net [webassign.net]

- 13. mdpi.com [mdpi.com]

- 14. An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Ascendant Therapeutic Potential of 1,4-Diazepan-5-one Derivatives: An In-depth Technical Guide

Abstract

The 1,4-diazepan-5-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of this versatile class of compounds. We delve into their significant potential as anticancer, antimicrobial, and neuroprotective agents, offering detailed experimental protocols and mechanistic insights to empower researchers and drug development professionals in their quest for novel therapeutics. This document is designed to be a comprehensive resource, bridging foundational chemistry with advanced pharmacological applications.

Introduction: The 1,4-Diazepan-5-one Core - A Scaffold of Therapeutic Promise

The seven-membered heterocyclic ring system of 1,4-diazepan-5-one has garnered considerable attention from the scientific community due to its presence in a multitude of biologically active molecules.[1] This scaffold can be considered a conformationally flexible analogue of benzodiazepines, a class of drugs renowned for their anxiolytic, sedative, and anticonvulsant properties.[2] However, the therapeutic reach of diazepane-based structures extends far beyond the central nervous system, with derivatives exhibiting potent anticancer, antimicrobial, and neuroprotective effects.[3][4]

The unique structural features of the 1,4-diazepan-5-one core, including the presence of two nitrogen atoms and a carbonyl group, provide multiple points for chemical modification. This allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive template for the design of novel drug candidates. This guide will systematically explore the synthesis of these derivatives, their diverse biological activities with a focus on quantitative data, and the crucial structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies for 1,4-Diazepan-5-one Derivatives

The construction of the 1,4-diazepan-5-one ring system can be achieved through various synthetic routes. A common and effective method involves the cyclization of appropriate precursors, such as amino acids and their derivatives.

General Synthesis Outline

A prevalent synthetic pathway commences with the reaction of a suitable diamine with an α,β-unsaturated ester or a related Michael acceptor. This is often followed by a cyclization step to form the seven-membered ring. Another approach involves the ring expansion of smaller heterocyclic systems. The choice of synthetic route is often dictated by the desired substitution pattern on the diazepan-5-one core.

Below is a generalized workflow for the synthesis of 1,4-diazepan-5-one derivatives.

Caption: Generalized synthetic workflow for 1,4-diazepan-5-one derivatives.

Detailed Experimental Protocol: Synthesis of t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one

This protocol provides a step-by-step method for the synthesis of a specific 1,4-diazepan-5-one derivative, as adapted from published procedures.

Materials:

-

t-3,t-5-dimethyl-r-2,c-6-diphenylpiperidin-4-one

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide

-

Ether

-

Ethanol

-

Dichloromethane

-

Petroleum Ether (60-80°C)

Procedure:

-

Preparation of the Hydrochloride Salt:

-

Dissolve t-3,t-5-dimethyl-r-2,c-6-diphenylpiperidin-4-one (1.40 g, 5 mmol) in ether (20–30 ml) in an Erlenmeyer flask.

-

Cool the solution and pass concentrated HCl gas through it until the precipitation of the white solid hydrochloride salt is complete (approximately 5–10 minutes).

-

Collect the solid by filtration, wash with ether, and dry.

-

-

Ring Expansion to form the 1,4-Diazepan-5-one:

-

Add the dry, powdered hydrochloride salt (1.58 g, 5 mmol) in portions to cold (5°C) concentrated sulfuric acid (12 ml).

-

Stir the mixture until all the solid has dissolved.

-

Add a solution of sodium nitrite (0.4 g, 5.8 mmol) in concentrated sulfuric acid (5 ml) dropwise over 30 minutes, maintaining the temperature at 5-10°C.

-

After the addition is complete, continue stirring at room temperature for 2 hours.

-

Pour the reaction mixture onto crushed ice (100 g).

-

Neutralize the solution with a 40% aqueous sodium hydroxide solution.

-

Allow the separated white solid to stand overnight at room temperature.

-

Collect the solid, wash thoroughly with water until free of sodium hydroxide, and dry.

-

-

Purification:

-

Dissolve the dried solid in ethanol and filter.

-

Concentrate the filtrate in vacuo to approximately 10 ml.

-

Allow the solution to crystallize.

-

Recrystallize the obtained crystals from a mixture of dichloromethane and petroleum ether (60–80°C) to yield pure t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one.

-

Biological Activities of 1,4-Diazepan-5-one Derivatives

The 1,4-diazepan-5-one scaffold has been shown to be a versatile platform for the development of agents with a wide range of biological activities. The following sections will detail the key therapeutic areas where these derivatives have shown significant promise.

Anticancer Activity

A growing body of evidence highlights the potential of 1,4-diazepan-5-one and related benzodiazepine derivatives as potent anticancer agents.[1][5] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.[6][7]

Mechanism of Action: Some 1,4-benzodiazepine derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest in the G2/M phase.[8] Another identified mechanism is the inhibition of protein synthesis in cancer cells.[9][10] Certain derivatives have also been found to act as dual inhibitors of HER2 and HDAC1, leading to cell cycle arrest and apoptosis.[7]

Caption: Putative anticancer mechanisms of 1,4-diazepan-5-one derivatives.

Quantitative Anticancer Activity Data:

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,4-Benzodiazepine-2,5-dione (11a) | Average of 60 human cancer cell lines | 0.24 | [9][10] |

| 52b (a 1,4-benzodiazepine-2,5-dione derivative) | Lung cancer cells | Potent | [9][10] |

| 3b (a 1,5-benzodiazepin-2-one derivative) | HCT-116 (colon) | 9.18 | [7] |

| HepG-2 (liver) | 6.13 | [7] | |

| MCF-7 (breast) | 7.86 | [7] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. 1,4-Diazepan-5-one derivatives have demonstrated promising activity against a range of bacteria and fungi.[3][4]

Mechanism of Action: The precise antimicrobial mechanisms of 1,4-diazepan-5-one derivatives are still under investigation. However, some studies suggest that they may act by disrupting the bacterial cell membrane or by inhibiting essential cellular processes.[11][12] Some dibenzodiazepine derivatives have shown efficacy against intracellular bacteria.[11][12]

Quantitative Antimicrobial Activity Data:

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 1v (a 1,5-benzodiazepine derivative) | Cryptococcus neoformans | 2-6 | [4] |

| 1w (a 1,5-benzodiazepine derivative) | Cryptococcus neoformans | 2-6 | [4] |

| A 1,5-benzodiazepine derivative | Escherichia coli | 40 | [4] |

| Staphylococcus aureus | 40 | [4] |

Neuroprotective Activity

Neurodegenerative diseases and acute brain injuries are characterized by progressive neuronal loss. There is a critical need for therapeutic agents that can protect neurons from damage and promote their survival. Certain diazepine derivatives have shown potential as neuroprotective agents.

Mechanism of Action: The neuroprotective effects of diazepine derivatives are often attributed to their interaction with GABA-A receptors, leading to a reduction in neuronal excitability and protection against excitotoxicity. Additionally, some derivatives may exert their effects through mitochondrial mechanisms, reducing the release of pro-apoptotic factors like cytochrome c.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of 1,4-diazepan-5-one derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.

Key Structural Features Influencing Activity:

-

Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings (if present) can significantly impact activity. For instance, in some series of 5-aryl-1,4-benzodiazepines, the presence of a chloro-substituent in the second ring enhanced anti-inflammatory and anticancer activities.[13]

-

Substituents on the Diazepine Ring: Modifications to the seven-membered diazepine ring, including the introduction of alkyl or aryl groups at various positions, can modulate the conformational flexibility and receptor-binding affinity of the molecule.

-

Fusion with Other Heterocyclic Rings: Fusing the 1,4-diazepan-5-one core with other heterocyclic rings can lead to novel compounds with unique biological profiles.

A systematic exploration of these structural modifications is essential for optimizing the therapeutic potential of this scaffold.

Conclusion and Future Perspectives

The 1,4-diazepan-5-one scaffold represents a highly promising platform for the discovery of novel therapeutic agents. The derivatives of this core structure have demonstrated a remarkable diversity of biological activities, including potent anticancer, antimicrobial, and neuroprotective effects. The synthetic versatility of this scaffold allows for extensive chemical modifications, providing a rich avenue for the optimization of lead compounds.

Future research in this area should focus on several key aspects:

-

Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be critical for their rational design and clinical development.

-

Comprehensive Structure-Activity Relationship Studies: Systematic exploration of the chemical space around the 1,4-diazepan-5-one core will be essential for identifying derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro studies must be rigorously evaluated in relevant animal models to assess their therapeutic efficacy and safety profiles.

The continued investigation of 1,4-diazepan-5-one derivatives holds significant promise for addressing unmet medical needs across a range of diseases. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the discovery and development of next-generation therapeutics based on this versatile scaffold.

References

-

Bariwal, J., et al. (2014). Recent development in[1][14]benzodiazepines as potent anticancer agents: a review. Mini reviews in medicinal chemistry, 14(3), 229-56. [Link]

-

Srovnalova, A., et al. (2023). Anticancer effect of novel 1,4-benzodiazepine derivatives through tubulin polymerization inhibition. Cancer Research, 83(7_Supplement), 3957-3957. [Link]

-

Ben-Kassem, F., et al. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 19(9), 13736-13751. [Link]

-

Kumar, A., et al. (2023). Synthesis, biological profile and computational insights of new derivatives of benzo [B][1][14] diazepines as prospective anticancer agents for inhibiting the CDK-2 protein. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8049. [Link]

-

Sethuvasan, S., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal, 9(1), 19. [Link]

-

Yu, W., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry, 65(21), 14891-14915. [Link]

-

Chen, L. H., et al. (2023). Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria. Proceedings of the National Academy of Sciences, 120(51), e2309873120. [Link]

-

Yu, W., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Semantic Scholar. [Link]

-

Li, Z., et al. (2023). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 28(7), 3004. [Link]

-

Sethuvasan, S., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. ResearchGate. [Link]

-

Wang, L., et al. (2015). 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships. Organic & Biomolecular Chemistry, 13(21), 5995-6004. [Link]

-

Chen, L. H., et al. (2023). Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria. National University of Taiwan. [Link]

-

Yu, W., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. PubMed, 65(21), 14891-14915. [Link]

-

Al-Dhfyan, A., et al. (2017). Structure of 1,3‐diazepine derivatives with antimicrobial activity... ResearchGate. [Link]

-

Sethuvasan, S., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Crystallographic Communications, 79(12), 1184-1188. [Link]

-

Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Journal of Chemistry, 2015, 1-5. [Link]

-

Naeem, I. K., et al. (2017). Synthesis, Characterization and Study Antibacterial Activity of some New 1,3- oxazepine and 1,3-diazepine Derivatives. Der Pharma Chemica, 9(21), 86-93. [Link]

-

Cortez-Maya, S., et al. (2012). Anticancer activity and anti-inflammatory studies of 5-aryl-1,4-benzodiazepine derivatives. Anti-cancer agents in medicinal chemistry, 12(6), 611-8. [Link]

-

Bansal, S., et al. (2010). Synthesis Of Some Novel C3 Substituted New Diazo-[1][14]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. ResearchGate. [Link]

-

Gomaa, A. M., & Ali, M. M. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][14]diazepines, and Their Cytotoxic Activity. Molecules, 25(21), 5051. [Link]

-

Kamal, A., et al. (2012). Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines. ResearchGate. [Link]

-

Sharma, S., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC advances, 13(5), 3298-3323. [Link]

-

Chemistry Steps. (n.d.). Synthesis of Diazepam. Chemistry Steps. [Link]

-

An-du, N., et al. (1993). [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives]. Yao xue xue bao = Acta pharmaceutica Sinica, 28(10), 752-7. [Link]

-

Al-Theyab, N. S., et al. (2024). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific reports, 14(1), 1-16. [Link]

-

Jones, A. J., et al. (2021). Structure–activity relationships of 1,5-dihydro-2H-benzo[b][1][14]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. MedChemComm, 12(4), 696-704. [Link]

-

Wheeler, W. J., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10, 898953. [Link]

Sources

- 1. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemisgroup.us [chemisgroup.us]

- 3. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 13. Anticancer activity and anti-inflammatory studies of 5-aryl-1,4-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

1-Benzyl-1,4-diazepan-5-one: A Prospective Technical Guide to its Investigation as a Nitric Oxide Synthase Inhibitor

Abstract

This technical guide provides a comprehensive framework for the investigation of 1-Benzyl-1,4-diazepan-5-one as a potential inhibitor of nitric oxide synthase (NOS). While direct inhibitory data on this specific compound is not yet prevalent in peer-reviewed literature, its structural similarity to benzodiazepines, a class of compounds known to exhibit NOS inhibition, presents a compelling case for its evaluation. This document serves as a roadmap for researchers and drug development professionals, detailing the rationale, synthesis, and critical experimental protocols necessary to characterize the compound's activity and mechanism of action against NOS isoforms. We consolidate established methodologies, from chemical synthesis to detailed in vitro enzymatic assays, to empower researchers to systematically explore the therapeutic potential of this promising scaffold.

Introduction: The Rationale for Investigating Novel NOS Inhibitors

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] Its production is catalyzed by a family of three nitric oxide synthase (NOS) isoenzymes: neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2).[3][4] While basal NO production by constitutive isoforms (nNOS and eNOS) is essential for homeostasis, the overexpression of iNOS, often in response to inflammatory stimuli, can lead to excessive NO levels.[2] This overproduction is implicated in the pathophysiology of numerous disorders, including neurodegenerative diseases, septic shock, and chronic inflammation.[2][5] Consequently, the selective inhibition of NOS isoforms, particularly iNOS, represents a significant therapeutic strategy.[5]

The compound 1-Benzyl-1,4-diazepan-5-one has been identified as a potential inhibitor of human nitric oxide synthesis.[1][6] Although empirical data on its potency and selectivity are scarce, its core structure, a diazepane, is closely related to the 1,4-benzodiazepine nucleus. Several benzodiazepines, such as diazepam and medazepam, have been shown to act as competitive inhibitors of NOS, with IC50 values in the micromolar range.[5] This established activity within a structurally related class provides a strong rationale for the in-depth investigation of 1-Benzyl-1,4-diazepan-5-one.

This guide will provide the necessary technical information to pursue this investigation, from its chemical synthesis to a full in vitro characterization of its NOS inhibitory properties.

Synthesis of 1-Benzyl-1,4-diazepan-5-one

The synthesis of the title compound is achievable through a Schmidt rearrangement of 1-Benzyl-piperidin-4-one. The following protocol is adapted from published crystallographic literature.[6]

Experimental Protocol: Synthesis

-

Reaction Setup: In a flask suitable for the scale of the reaction, add 1-Benzyl-piperidin-4-one (1.0 equivalent) to a stirred mixture of sulfuric acid and dichloromethane at 0°C (273 K).

-

Addition of Sodium Azide: Cautiously add sodium azide (5.0 equivalents) portion-wise over a period of 3 hours, ensuring the temperature is maintained at approximately 0-5°C (273-278 K).

-

Reaction Progression: Stir the resulting mixture for an additional hour while maintaining the temperature.

-

Quenching: Rapidly add a significant volume of ice to the reaction mixture to quench the reaction.

-

Basification: Carefully neutralize the solution by adding 15% ammonium hydroxide until the pH reaches approximately 11.

-

Extraction: Separate the organic layer. Extract the aqueous layer three times with dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purification: Recrystallize the resulting residue from ethyl acetate to yield the pure 1-Benzyl-1,4-diazepan-5-one.[6]

Framework for Investigation: Learning from Benzodiazepine NOS Inhibitors

The initial hypothesis for the NOS inhibitory activity of 1-Benzyl-1,4-diazepan-5-one is built upon the known activity of benzodiazepines. A study on pig brain NOS revealed that several 1,4-benzodiazepines act as competitive inhibitors.[5]

| Compound | IC50 (µM) for pig brain NOS |

| Medazepam | 35 ± 5 |

| Pinazepam | 45 ± 7 |

| Diazepam | 60 ± 8 |

| Oxazepam | 85 ± 10 |

| Alprazolam | 120 ± 15 |

| Data sourced from a study on pig brain extracts.[5] |

The study proposed that the benzodiazepine nucleus may interact with the enzyme in a manner analogous to the substrate, L-arginine.[5] Key structural features influencing inhibitory activity were identified as the absence of substituents on the N4 position and the absence of a halogen on the C5 phenyl group.[5] 1-Benzyl-1,4-diazepan-5-one shares the core seven-membered diazepine ring but differs from the classic benzodiazepines by lacking the fused benzene ring and possessing a benzyl group at the N1 position. The characterization of its inhibitory profile is a critical step to understand its potential.

Caption: Structural relationship between the known NOS inhibitor class (benzodiazepines) and the target compound.

Proposed Experimental Workflow for Characterization

To rigorously assess 1-Benzyl-1,4-diazepan-5-one as a NOS inhibitor, a multi-step in vitro characterization is required. This involves determining its overall inhibitory potency (IC50), its selectivity across the three major NOS isoforms, and its mechanism of inhibition.

Caption: Proposed experimental workflow for characterizing the NOS inhibitory activity of 1-Benzyl-1,4-diazepan-5-one.

In Vitro NOS Inhibition Screening: The Griess Assay

The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown products, nitrite (NO2-) and nitrate (NO3-).[2][4][7] It is a robust and high-throughput method for primary screening.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.4) containing necessary cofactors for NOS activity (e.g., 1 mM NADPH, 3 µM Tetrahydrobiopterin (BH4), 10 µM L-Arginine, and for nNOS/eNOS, 2 mM CaCl2 and 10 µg/mL Calmodulin).

-

Griess Reagent: Prepare a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid. Commercial kits are readily available and recommended for consistency.[7][8]

-

Nitrate Reductase: Required to convert nitrate to nitrite for total NO measurement.

-

Test Compound Stock: Prepare a concentrated stock solution of 1-Benzyl-1,4-diazepan-5-one in a suitable solvent (e.g., DMSO).

-

-

Enzymatic Reaction:

-

To the wells of a 96-well plate, add purified NOS enzyme (e.g., recombinant human iNOS).

-

Add serial dilutions of the test compound (1-Benzyl-1,4-diazepan-5-one) to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., L-NAME).

-

Initiate the reaction by adding the Assay Buffer containing L-Arginine and cofactors.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

-

Nitrate Reduction (Optional but Recommended):

-

Add nitrate reductase and its cofactor (NADPH) to each well to convert nitrate to nitrite. Incubate as per the manufacturer's instructions.

-

-

Colorimetric Reaction:

-

Add the Griess Reagent to each well.

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in each well.

-

Plot the percentage of NOS inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Orthogonal Assay: The L-Citrulline Assay

To validate the findings from the Griess assay, the L-citrulline assay provides a direct measure of NOS activity. The NOS enzyme converts L-arginine to NO and L-citrulline in a 1:1 stoichiometric ratio.[3] This assay typically uses radiolabeled [3H] or [14C] L-arginine.

-

Reaction Setup:

-

Prepare a reaction mixture similar to the Griess assay, but substitute unlabeled L-arginine with radiolabeled L-arginine (e.g., L-[3H]arginine).

-

In microcentrifuge tubes, combine the purified NOS enzyme, assay buffer with cofactors, and serial dilutions of 1-Benzyl-1,4-diazepan-5-one.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the radiolabeled L-arginine mixture.

-

Incubate at 37°C for 15-30 minutes. The shorter incubation time minimizes substrate depletion.

-

-

Separation of L-Citrulline:

-

Stop the reaction by adding a stop buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5).

-

Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex 50W-X8).

-

At pH 5.5, the unreacted, positively charged L-[3H]arginine binds to the resin, while the newly formed, neutral L-[3H]citrulline flows through.[3]

-

-

Quantification:

-

Collect the eluate containing L-[3H]citrulline.

-

Measure the radioactivity of the eluate using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of L-citrulline formed in each reaction.

-

Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value as described previously.

-

Determining Isoform Selectivity and Mechanism of Action

-

Isoform Selectivity: To determine if 1-Benzyl-1,4-diazepan-5-one is a selective inhibitor, the chosen inhibition assay (either Griess or L-Citrulline) must be repeated using purified human nNOS and eNOS enzymes under their respective optimal conditions. Comparing the IC50 values obtained for iNOS, nNOS, and eNOS will reveal the selectivity profile of the compound.

-

Mechanism of Action: To understand how the compound inhibits the enzyme, kinetic studies should be performed. This involves measuring the initial reaction rates at various concentrations of the substrate (L-arginine) in the presence of different fixed concentrations of the inhibitor. The data can then be plotted using a double reciprocal plot (Lineweaver-Burk plot) to determine if the inhibition is competitive (lines intersect on the y-axis), non-competitive (lines intersect on the x-axis), or uncompetitive (parallel lines).

Conclusion and Future Directions

The structural analogy between 1-Benzyl-1,4-diazepan-5-one and the benzodiazepine class of known NOS inhibitors provides a compelling scientific premise for its investigation. This technical guide outlines a clear and robust pathway for any researcher aiming to validate and characterize this potential. By following the detailed protocols for synthesis, in vitro inhibition screening, and mechanistic studies, the scientific community can definitively determine the compound's activity profile. Should 1-Benzyl-1,4-diazepan-5-one prove to be a potent and, ideally, selective iNOS inhibitor, it could serve as a valuable new scaffold for the development of novel therapeutics for inflammatory and neurodegenerative disorders. The subsequent steps would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by evaluation in cellular and in vivo models of disease.

References

-

Estrada, C., et al. (2001). Structural requirements of benzodiazepines for the inhibition of pig brain nitric oxide synthase. Neuroscience Letters, 316(1), 25-28. Available at: [Link]

-

Bredt, D. S., & Snyder, S. H. (1999). Measurement of the nitric oxide synthase activity using the citrulline assay. Methods in Molecular Medicine, 22, 157-162. Available at: [Link]

-

Scribd. (n.d.). Griess Reagent Assay. Retrieved from [Link]

-

Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Retrieved from [Link]

-